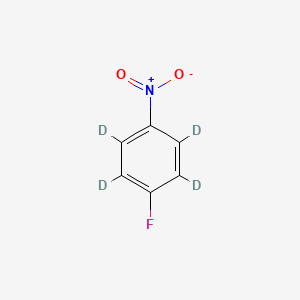

4-Fluoronitrobenzene-d4

Übersicht

Beschreibung

4-Fluoronitrobenzene-d4, also known as 1,2,4,5-Tetradeuterio-3-fluoro-6-nitrobenzene, is a chemical compound with the molecular formula FC6D4NO2 . It is an isomer of fluoronitrobenzenes . This compound is used as a building block in the synthesis of many industrially useful compounds .

Synthesis Analysis

4-Fluoronitrobenzene can be synthesized from 4-nitrochlorobenzene using the Halex process . Another method involves the amination of 4-fluoronitrobenzene using methylamine aqueous solution .Molecular Structure Analysis

The molecular structure of 4-Fluoronitrobenzene-d4 is represented by the formula FC6D4NO2 . The molecular weight of this compound is 145.13 g/mol .Chemical Reactions Analysis

4-Fluoronitrobenzene can undergo amination using methylamine aqueous solution . This reaction is highly efficient and provides the desired product in high yield and excellent purity . Another reaction that 4-Fluoronitrobenzene can undergo is hydrogenation to give 4-fluoroaniline .Physical And Chemical Properties Analysis

4-Fluoronitrobenzene is a yellow solid that melts near room temperature . It has a density of 1.340 g/cm3 . The boiling point of this compound is 206 °C .Wissenschaftliche Forschungsanwendungen

. . .

Amination

A highly efficient protocol for the amination of 4-fluoronitrobenzene by using methylamine aqueous solution as the amination reagent was developed .

Preparation of N-Methyl-4-nitroaniline (MNA)

N-Methyl-4-nitroaniline (MNA) is an important building block in the preparation of various pharmaceuticals and dyes . A novel environmental benign methodology for the synthesis of MNA was introduced by using 4-fluoronitrobenzene as substrate .

Continuous Flow Processing

The application of continuous flow processing in fine chemical production has gained much attention . The superior mixing and heat transferring capabilities are derived from a high surface-to-volume ratio, which allows for reactions to take place more efficiently .

Preparation of Dyes

N-Monomethylated aromatic amines, which can be synthesized from 4-fluoronitrobenzene, are useful synthetic intermediates in the preparation of various valuable compounds including dyes .

Preparation of Pharmaceuticals

N-Monomethylated aromatic amines, which can be synthesized from 4-fluoronitrobenzene, are also used in the preparation of various pharmaceuticals .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

4-Fluoronitrobenzene-d4 is an important building block in the preparation of various pharmaceuticals and dyes . Its use in continuous flow processing in fine chemical production has gained much attention . The development of simple, mild, and highly efficient methods for the mono-N-alkylation is still attractive in organic synthesis .

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQDTOYDVUWQMS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)